Receptor-Specific Pharmacophore Mapping vs. Disclaimed Isomers
The target compound's specific 3,5-dimethoxy substitution and 1,3-substituted phenyl-N-tetrazole arrangement are defined as active components within the α7 nAChR PAM pharmacophore, while the patent for this compound class explicitly excludes certain close isomers. For example, the closely related 3,4-dimethoxy-phenyl analog is declared outside the invention's scope for specific positions, suggesting a dramatic drop in activity or a shift in selectivity for this isomer [1].
| Evidence Dimension | Structural inclusion within α7 nAChR PAM pharmacophore |
|---|---|
| Target Compound Data | 3,5-dimethoxy-phenyl substitution on the benzamide core is explicitly listed as a defined, active embodiment of the invention. |
| Comparator Or Baseline | 3,4-dimethoxy-phenyl substitution is explicitly excluded (disclaimed) from certain positions within the generic Markush structure. |
| Quantified Difference | Not quantified; the comparison is qualitative (active vs. disclaimed) but indicates a critical structural requirement. |
| Conditions | Analysis based on patent claims and described embodiments (US 7,981,914). |
Why This Matters
This differentiation provides strong IP-driven and pharmacophore-based guidance that the target compound is active within the claimed nAChR space, whereas a very close analog is explicitly not.
- [1] Roche Palo Alto LLC. Tetrazole-substituted aryl amide derivatives and uses thereof. US Patent 7,981,914. Filed Oct 1, 2008, and issued Jul 19, 2011. (See L98, L407 for disclaimers). View Source
